molecular formula C28H29N3O3 B2603171 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 890634-96-5

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2603171
CAS No.: 890634-96-5
M. Wt: 455.558
InChI Key: TYHJNIWWRUJLQG-UHFFFAOYSA-N
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Description

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Dimethylphenoxyethyl Group: The benzimidazole intermediate is then reacted with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 4-methoxyphenylacetic acid under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-8-9-20(2)26(16-19)34-15-14-30-25-7-5-4-6-24(25)29-28(30)21-17-27(32)31(18-21)22-10-12-23(33-3)13-11-22/h4-13,16,21H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHJNIWWRUJLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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